REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:16]O>>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:16])=[O:6]
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
|
IC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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1.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 h
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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The solution was concentrated to 150 mL, gravity
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
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to remove any insoluble material
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Type
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TEMPERATURE
|
Details
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to cool slowly
|
Type
|
WAIT
|
Details
|
to stand in the refrigerator for a few days
|
Type
|
CUSTOM
|
Details
|
The solid was collected
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Type
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WASH
|
Details
|
washed with ice cold methanol
|
Type
|
CUSTOM
|
Details
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dried under high vacuum at RT for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to provide 25.7 g (97%) of a light
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C(=O)OC)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |